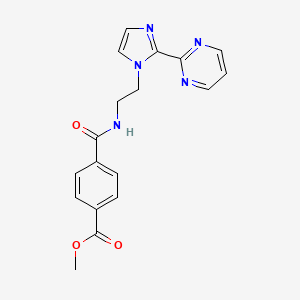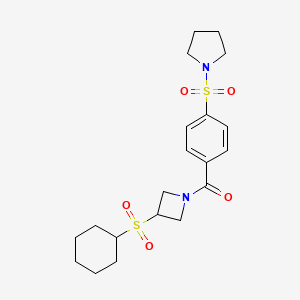
1-(1,3-オキサゾール-5-イル)プロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Oxazol-5-yl)propan-1-one is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol It features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
科学的研究の応用
1-(1,3-Oxazol-5-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
作用機序
Target of Action
The primary targets of 1-(1,3-Oxazol-5-yl)propan-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a member of the oxazole class of compounds, it may share some of the biological activities common to this class, such as anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties . .
Biochemical Pathways
Oxazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions , suggesting that this compound may also interact with multiple biochemical pathways
Pharmacokinetics
As a small molecule with a molecular weight of 125.13 , it may have favorable absorption and distribution characteristics, but this would need to be confirmed through experimental studies.
Result of Action
The molecular and cellular effects of 1-(1,3-Oxazol-5-yl)propan-1-one’s action are currently unknown. Some oxazole derivatives have shown significant cytotoxic activity on cancerous cell lines , suggesting that this compound may also have potential anticancer effects.
生化学分析
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,3-Oxazol-5-yl)propan-1-one can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . These reagents facilitate the formation of the oxazole ring under mild conditions.
Industrial Production Methods: While specific industrial production methods for 1-(1,3-Oxazol-5-yl)propan-1-one are not widely documented, the general principles of heterocyclic compound synthesis apply. These typically involve the use of scalable and efficient synthetic routes that ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(1,3-Oxazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into oxazoline derivatives.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed reactions are frequently employed for arylation and alkenylation of the oxazole ring.
Major Products: The major products formed from these reactions include various substituted oxazoles and oxazolines, which can have different functional groups attached to the ring structure.
類似化合物との比較
1,3-Oxazole: The parent compound of 1-(1,3-Oxazol-5-yl)propan-1-one, featuring the same oxazole ring structure.
Oxazoline: A reduced form of oxazole, where the nitrogen atom is part of a saturated ring.
Isoxazole: A structural isomer of oxazole, with the nitrogen and oxygen atoms in different positions.
Uniqueness: 1-(1,3-Oxazol-5-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(1,3-oxazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-5(8)6-3-7-4-9-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDQWEAVPHTJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172473-41-3 |
Source


|
| Record name | 1-(1,3-oxazol-5-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)
![N'-(4-ethoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2493107.png)
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)

![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)




![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)


